molecular formula C15H16FNO2 B2798311 2-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide CAS No. 1219905-53-9

2-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide

Cat. No. B2798311
CAS RN: 1219905-53-9
M. Wt: 261.296
InChI Key: PVCIZWCJZHYRCD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of amides and is commonly referred to as FFA-1 or GSK-2981278. In

Scientific Research Applications

Synthesis and Anticonvulsant Activities

A key study in the realm of medicinal chemistry explored the synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, highlighting the significant potential of compounds like 2-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide. These compounds, particularly those with an alpha-furan-2-yl configuration, have shown exceptional efficacy in maximal electroshock-induced seizure (MES) tests in mice, rivaling the protection provided by phenytoin, a widely used anticonvulsant. The study conducted a detailed examination of structural modifications within these compounds, revealing stringent steric and electronic requirements for maximal activity (Kohn et al., 1993).

Anti-inflammatory and Analgesic Properties

Further research delved into the anti-inflammatory and analgesic properties of related N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. This study synthesized a series of derivatives and evaluated their anti-inflammatory activity, identifying compounds with significant efficacy, thereby suggesting a promising avenue for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Synthesis Methodology and Environmental Considerations

A noteworthy advancement in synthetic methodology was demonstrated through the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, showcasing a one-pot, three-component synthesis that underscores the environmental friendliness and high yield potential of such processes. This methodology presents a significant step forward in the eco-friendly synthesis of complex acetamides, including those related to this compound (Raju et al., 2022).

Molecular Docking and Antiviral Research

The antiviral research landscape has been enriched by studies focusing on the molecular docking and spectroscopic analysis of novel antiviral molecules, including derivatives similar to this compound. Such research offers quantum chemical insights into molecular structures, hydrogen-bonded interactions, and potential mechanisms against viruses like SARS-CoV-2, thereby opening new frontiers in the fight against emerging viral threats (Mary et al., 2020).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-11(9-14-3-2-8-19-14)17-15(18)10-12-4-6-13(16)7-5-12/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCIZWCJZHYRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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